molecular formula C14H18N2O3S B5188074 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5188074
M. Wt: 294.37 g/mol
InChI Key: JXNSDKVOSCLNMG-UHFFFAOYSA-N
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Description

2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid inhibits the activity of the enzyme protein disulfide isomerase (PDI), which is involved in the folding and assembly of proteins. By inhibiting PDI, 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid disrupts the proper folding of proteins, leading to cell death. This mechanism of action makes 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to have antioxidant and neuroprotective effects. 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is a relatively new compound and its safety profile has not been fully established, which may limit its use in certain experiments.

Future Directions

Future research on 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid could focus on its potential as a therapeutic agent for a variety of diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies could also investigate the safety and efficacy of 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid in animal models and clinical trials. Additionally, the development of new synthesis methods for 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid could improve its accessibility and affordability for scientific research.

Synthesis Methods

The synthesis of 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with pentanoyl chloride and thiourea in the presence of a catalyst. The resulting compound is then reduced to 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid using sodium dithionite. This method has been optimized to yield high purity and high yield of 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid.

Scientific Research Applications

2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

2-methyl-3-(pentanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-4-8-12(17)16-14(20)15-11-7-5-6-10(9(11)2)13(18)19/h5-7H,3-4,8H2,1-2H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNSDKVOSCLNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid

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